molecular formula C13H24O11 B013713 Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside CAS No. 72028-62-7

Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Cat. No.: B013713
CAS No.: 72028-62-7
M. Wt: 356.32 g/mol
InChI Key: WOKXHOIRHHAHDA-ZEEOCKJESA-N
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Description

Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C13H24O11 and its molecular weight is 356.32 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose plays a crucial role in biochemical reactions, particularly in the formation and modification of glycoproteins. It interacts with several enzymes, including mannosidases and glycosyltransferases, which are involved in the processing and maturation of glycoproteins. These interactions are essential for the proper folding and function of glycoproteins, which are critical for various cellular functions .

Cellular Effects

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the activity of glycoproteins on the cell surface, which are involved in cell-cell communication and signal transduction. Additionally, this compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose involves its binding interactions with specific enzymes and proteins. It can act as a substrate for mannosidases, leading to the cleavage of mannose residues from glycoproteins. This process is essential for the proper maturation and function of glycoproteins. Additionally, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can inhibit or activate certain enzymes, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity and cellular effects .

Dosage Effects in Animal Models

The effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose vary with different dosages in animal models. At low doses, it may have beneficial effects on glycoprotein processing and cellular function. At high doses, it can exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of stress responses. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is involved in several metabolic pathways, including those related to glycoprotein synthesis and degradation. It interacts with enzymes such as mannosidases and glycosyltransferases, which are critical for the processing of glycoproteins. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can affect its activity and function, as well as its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in glycoprotein processing and other cellular functions. The activity of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be influenced by its presence in different subcellular locations .

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXHOIRHHAHDA-ZEEOCKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222341
Record name Methyl 3-O-mannopyranosylmannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72028-62-7
Record name Methyl 3-O-mannopyranosylmannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072028627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-O-mannopyranosylmannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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